molecular formula C13H12BrNO3S2 B3490488 methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3490488
M. Wt: 374.3 g/mol
InChI Key: XDMHNCKZXIGGLH-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring system substituted with a bromine atom, an ethyl group, and a carbonyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple steps:

    Bromination: The starting material, 5-ethyl-2-thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Carbonylation: The brominated thiophene is then subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst to form the carbonyl group.

    Amidation: The carbonylated intermediate reacts with an amine to form the amide linkage.

    Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving thiophene-containing molecules.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to the electronic properties of the thiophene ring system.

Mechanism of Action

The mechanism by which methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The carbonyl-amino linkage and the thiophene rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chloro-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(4-methyl-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(4-ethyl-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Uniqueness

Methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s electron-withdrawing properties can affect the compound’s electronic distribution, making it distinct from its chloro, methyl, and ethyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 3-[(4-bromo-5-ethylthiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S2/c1-3-9-7(14)6-10(20-9)12(16)15-8-4-5-19-11(8)13(17)18-2/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHNCKZXIGGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=C(SC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
Reactant of Route 6
methyl 3-{[(4-bromo-5-ethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

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